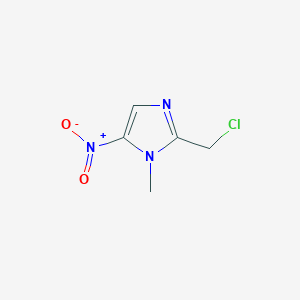

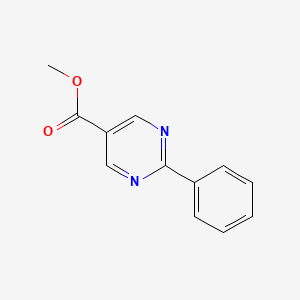

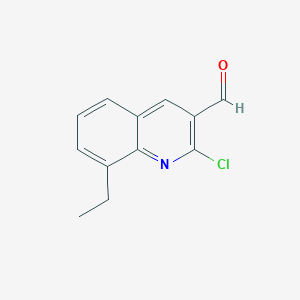

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for “2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole” is not available .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of “this compound” are not available .Scientific Research Applications

Halogen Bonding in Imidazole Derivatives

Research on imidazole derivatives, such as 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole, has explored their crystal structures, highlighting the role of halogen bonds in their packing. For instance, Kubicki and Wagner (2007) analyzed the crystal structures of two related imidazole derivatives, observing different modes of C-Cl...O halogen bonding and the influence of these bonds on the molecular orientation and interactions (Kubicki & Wagner, 2007).

Synthesis and Reactivity

The synthesis and reactivity of imidazole derivatives have been extensively studied. Primas et al. (2013) investigated the synthesis of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole and its reactivity with various electrophiles (Primas et al., 2013). This demonstrates the compound's potential in forming diverse molecular structures, which could be relevant in various chemical applications.

Molecular Structure Analysis

Sridevi and Velraj (2012) conducted a comprehensive study on 5-chloro-1-methyl-4-nitro-1H-imidazole (CMNI), using HF and DFT calculations. They analyzed vibrational, electronic, NMR, NLO, and structural aspects, revealing insights into the molecular properties and potential applications of CMNI in nonlinear optical activities (Sridevi & Velraj, 2012).

Biological Applications

In the realm of biology, Shahid et al. (2016) investigated 1-methyl-4-nitro-1H-imidazole, analyzing its antimicrobial activities and structural characteristics through various spectroscopic techniques. Their findings contribute to understanding the biological applications of such compounds (Shahid et al., 2016).

Mechanism of Action

Target of Action

Related compounds such as zolbetuximab, a first-in-class investigational cldn182-targeted monoclonal antibody, have been shown to target claudin (CLDN) 182 positive tumors .

Mode of Action

Similar chloromethyl compounds have been used in chemical warfare as tearing agents designed to cause temporary blindness . Another compound, 2’-Fluoro-4’-Chloromethyl-Cytidine Triphosphate, has been shown to inhibit viral RNA polymerase .

Biochemical Pathways

Biochemical pathways generally provide an overview of the chemical reactions of cells in various species and organs . They can be classified into anabolic pathways (building polymers) and catabolic pathways (breaking down polymers into their monomers) .

Pharmacokinetics

Two-compartment pharmacokinetic models are often used to explain the absorption and disposition of drugs .

Result of Action

For example, Zolbetuximab has shown promise in the treatment of locally advanced unresectable or metastatic HER2-negative gastric or gastroesophageal junction (GEJ) adenocarcinoma .

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDISGXFXQFGQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515767 | |

| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6905-07-3 | |

| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)

![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)

![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)

![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)